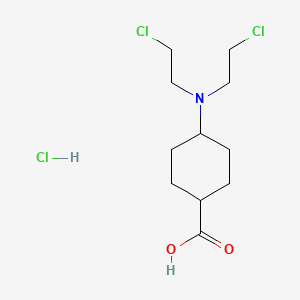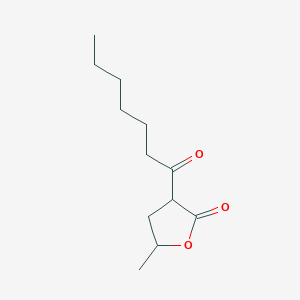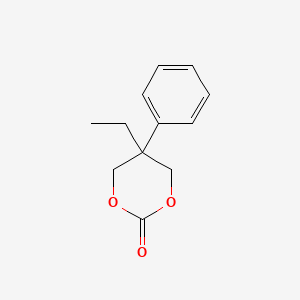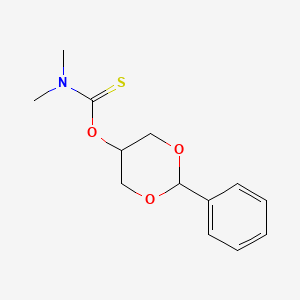
O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate is a chemical compound that belongs to the class of carbamothioates This compound is characterized by the presence of a 1,3-dioxane ring substituted with a phenyl group and a dimethylcarbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate typically involves the reaction of 2-phenyl-1,3-dioxan-5-ol with dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also helps in minimizing human error and improving safety.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted carbamothioates.
Aplicaciones Científicas De Investigación
O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include disruption of metabolic processes or interference with signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A precursor in the synthesis of O-(2-Phenyl-1,3-dioxan-5-yl) dimethylcarbamothioate.
Dimethylcarbamothioyl chloride: Another precursor used in the synthesis.
1,3-Dioxane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to the presence of both a 1,3-dioxane ring and a dimethylcarbamothioate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
105603-35-8 |
|---|---|
Fórmula molecular |
C13H17NO3S |
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
O-[(2-phenyl-1,3-dioxan-5-yl)] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H17NO3S/c1-14(2)13(18)17-11-8-15-12(16-9-11)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
Clave InChI |
DQWKAUXQLANURH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)OC1COC(OC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
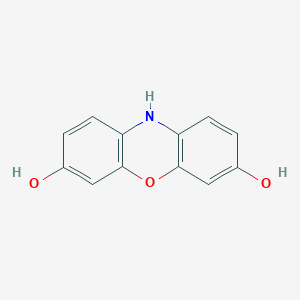
![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)

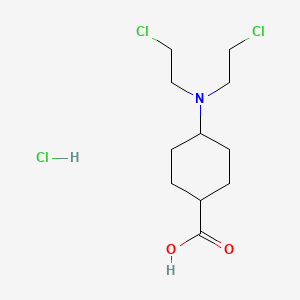
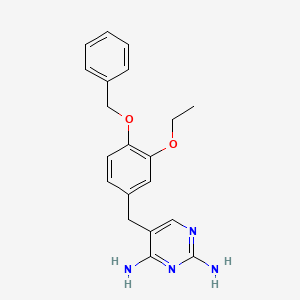
![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)

![2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane](/img/structure/B14338450.png)
